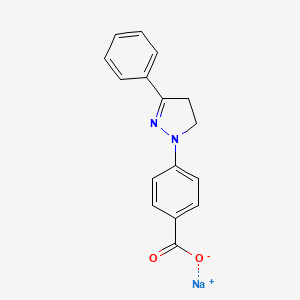
2-Diethoxyphosphorylethyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diethoxyphosphorylethyl dodecanoate is a chemical compound with the molecular formula C18H37O5P It is known for its unique structure, which includes a phosphorylethyl group attached to a dodecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphorylethyl dodecanoate typically involves the reaction of dodecanoic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphorylethyl ester. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diethoxyphosphorylethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphorylethyl group to simpler phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Diethoxyphosphorylethyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes
Wirkmechanismus
The mechanism of action of 2-Diethoxyphosphorylethyl dodecanoate involves its interaction with specific molecular targets. The phosphorylethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diethoxyphosphorylethyl hexanoate
- 2-Diethoxyphosphorylethyl octanoate
- 2-Diethoxyphosphorylethyl decanoate
Uniqueness
Compared to similar compounds, 2-Diethoxyphosphorylethyl dodecanoate has a longer carbon chain, which can influence its physical and chemical properties. This longer chain may result in different solubility, reactivity, and biological activity, making it unique for specific applications .
Eigenschaften
CAS-Nummer |
5463-13-8 |
|---|---|
Molekularformel |
C18H37O5P |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-diethoxyphosphorylethyl dodecanoate |
InChI |
InChI=1S/C18H37O5P/c1-4-7-8-9-10-11-12-13-14-15-18(19)21-16-17-24(20,22-5-2)23-6-3/h4-17H2,1-3H3 |
InChI-Schlüssel |
XOYMBJDSLQDOSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
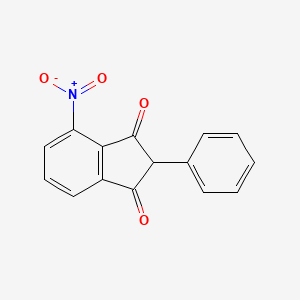
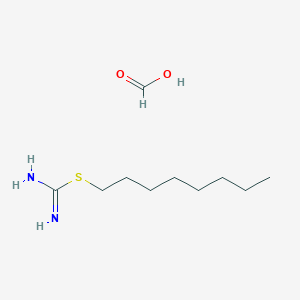
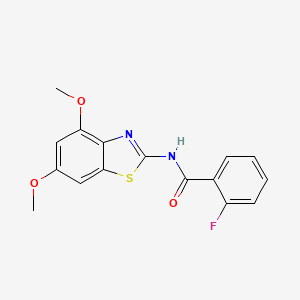

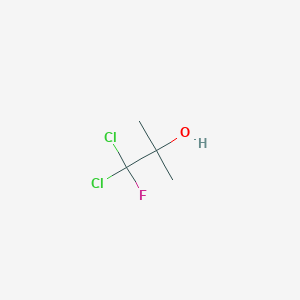


![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

